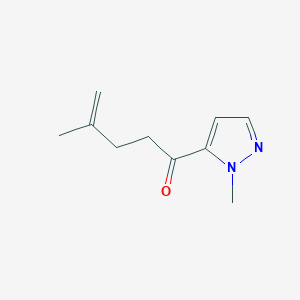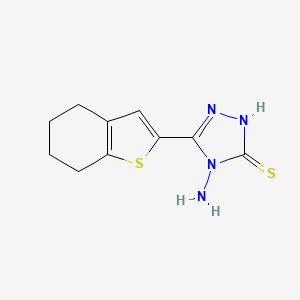
4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ is a compound with the molecular formula C10H12N4S2 and a molecular weight of 252.35908 This compound is known for its unique structure, which includes a triazole ring and a benzothiophene moiety
Preparation Methods
The synthesis of 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-T+ stands out due to its unique structural features and versatile reactivity. Similar compounds include:
- 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-4H-1,2,4-triazole-3-sulfonamide
These compounds share the triazole and benzothiophene moieties but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C10H12N4S2 |
|---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
4-amino-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H12N4S2/c11-14-9(12-13-10(14)15)8-5-6-3-1-2-4-7(6)16-8/h5H,1-4,11H2,(H,13,15) |
InChI Key |
XWPSRMOCIUFTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C3=NNC(=S)N3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)
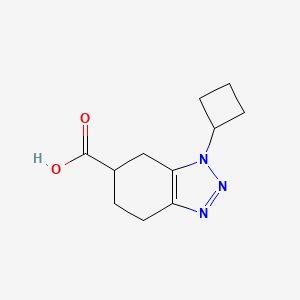
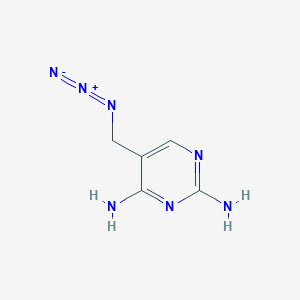
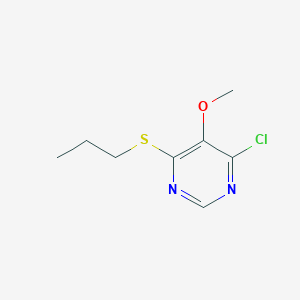
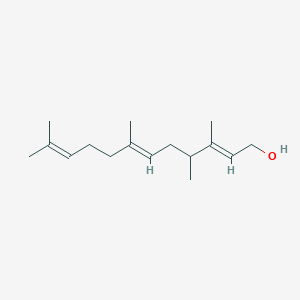
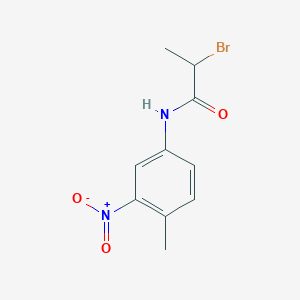
![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B15128375.png)
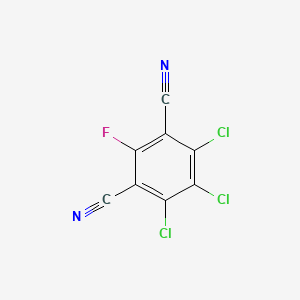
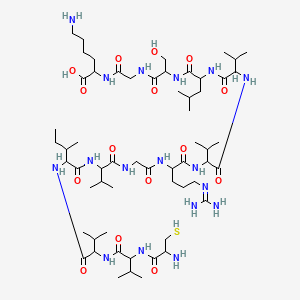

![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate](/img/structure/B15128396.png)
![Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone](/img/structure/B15128404.png)

